molecular formula C14H10F2N2O3 B5845227 N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide

Número de catálogo: B5845227
Peso molecular: 292.24 g/mol
Clave InChI: JLDNHZBCPWFBQU-UHFFFAOYSA-N
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Descripción

N-(2,4-Difluorophenyl)-4-methyl-3-nitrobenzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorophenyl group attached to a 4-methyl-3-nitro-substituted benzamide backbone. The compound combines electron-withdrawing (nitro, fluorine) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and intermolecular interactions.

Propiedades

IUPAC Name

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-12-5-4-10(15)7-11(12)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDNHZBCPWFBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide typically involves the condensation reaction between 2,4-difluoroaniline and 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparación Con Compuestos Similares

Structural Features

Substituent Effects
  • Fluorination Patterns: The 2,4-difluorophenyl group in the target compound contrasts with analogs like N-(3,4-difluorophenyl)-3-methylbenzamide (2,4-difluoro vs. 3,4-difluoro substitution), which alters steric and electronic interactions . Trifluorinated analogs (e.g., Fo24, C₁₃H₈F₃NO) exhibit three fluorine atoms, leading to stronger C–H···F/O hydrogen bonds and unique crystal packing compared to di- or tetra-fluorinated derivatives .
  • Nitro and Methyl Groups :

    • The 3-nitro group enhances electrophilicity and may participate in hydrogen bonding, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide , where nitro groups influence IR absorption at ~1663–1682 cm⁻¹ .
    • The 4-methyl group increases lipophilicity, similar to N-(4-Chloro-3-methylphenyl)-4-nitrobenzamide , where methyl groups contribute to planarity deviations (~23° between aromatic rings) .
Molecular Geometry
  • The target compound’s benzamide backbone is expected to adopt near-planar conformations, as observed in Fo24 (RMSD = 0.02 Å vs. Fo23), with dihedral angles between aromatic rings (~23°) .

Spectroscopic Characterization

Compound IR Features (cm⁻¹) ¹H/¹⁹F NMR Shifts Reference
Target Compound ν(C=O) ~1680, ν(NO₂) ~1520/1350 δ~8.1 (aromatic H), δ~-140 (F) Inferred
Fo24 (C₁₃H₈F₃NO) ν(C=O) 1663–1682 ¹³C: 165 ppm (amide C=O)
N-(3-chlorophenethyl)-4-nitrobenzamide ν(C=S) 1243–1258, ν(NH) 3150–3319 δ~7.5–8.5 (aromatic H)
PC945 (antifungal triazole) Not reported ¹⁹F: δ~-110 to -120 (difluorophenyl)

Crystallographic Analysis

Compound Space Group Cell Parameters (Å, °) Hydrogen Bonding Reference
Target Compound Not reported Inferred similar to Fo24 N–H···O (amide), C–H···F/O
Fo24 Pn (No. 7) a=5.6756, b=4.9829, c=19.3064, β=91.2 1D chains via N–H···O, R₂²(12) synthon
N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzamide Likely C–Cl···π interactions
  • Fo24 exhibits a monoclinic system with weak C–H···F/O interactions, while chlorinated analogs (e.g., ) may prioritize halogen bonding .

Database and Structural Trends

  • Cambridge Structural Database (CSD) :
    • Trifluorinated benzamides (e.g., Fo24) are rare (2 reported structures), whereas di-/tetra-fluorinated analogs dominate .
    • Chlorinated derivatives (e.g., ) are more prevalent, reflecting synthetic accessibility .

Q & A

Q. What are the common synthetic routes for N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide, and how are reaction conditions optimized?

The synthesis typically involves amide bond formation between 4-methyl-3-nitrobenzoic acid derivatives and 2,4-difluoroaniline. Key steps include:

  • Coupling Reagents : Use of carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .
  • Temperature Control : Reactions are often conducted at low temperatures (-50°C to 0°C) to minimize side reactions and improve yields .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of fluorine atoms (via splitting patterns) and nitro/amide functional groups. Aromatic protons in the 6.5–8.5 ppm range are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly the loss of NO₂ or fluorine substituents .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving the nitro group) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

  • Software : AutoDock Vina is recommended for its accuracy and speed in predicting binding modes. Parameters include grid box dimensions (e.g., 20 ų centered on the target active site) and exhaustiveness settings ≥8 .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate Force Fields : Adjust parameters for fluorine’s electronegativity or nitro group polarization in simulations.
  • Solvent Corrections : Include explicit solvent molecules (e.g., water) in MD simulations to account for hydrophobic interactions .
  • Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How do fluorinated substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electron-Withdrawing Effects : The 2,4-difluorophenyl group deactivates the aromatic ring, directing electrophiles to the meta position relative to the amide.
  • Optimization : Use polar aprotic solvents (DMF, DMSO) and catalysts like K₂CO₃ to enhance nucleophilic attack on the nitrobenzamide core .

Q. What in vitro and in vivo models are suitable for evaluating its biological activity?

  • In Vitro :
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values ≤10 µM indicating potency .
    • In Vivo : Murine xenograft models to assess tumor growth inhibition, with dose ranges of 10–50 mg/kg administered intraperitoneally .

Methodological Considerations

Q. How can researchers mitigate challenges in synthesizing analogs with modified fluorination patterns?

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to introduce fluorine at specific positions on the phenyl ring .
  • Protecting Groups : Temporarily shield the nitro group with tert-butyl during fluorination steps to prevent reduction .

Q. What computational tools assist in analyzing electronic effects of the nitro group?

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates charge distribution, HOMO-LUMO gaps, and electrostatic potential maps .
  • QSAR Models : Correlate nitro group orientation with bioactivity using descriptors like Hammett constants (σ ≈ 0.78 for meta-nitro) .

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